4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
917482-88-3 |
|---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
6-methylsulfanyl-4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H12N4OS/c1-5(2)14-8-6-4-10-13-7(6)11-9(12-8)15-3/h4-5H,1-3H3,(H,10,11,12,13) |
InChI Key |
NZOIGCWWQGZTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1C=NN2)SC |
Origin of Product |
United States |
Preparation Methods
Direct Thioetherification
The methylthio group at position 6 is introduced via nucleophilic displacement of a chloro substituent. In a representative procedure, 4,6-dichloro-2-(methylthio)pyrimidine (3) undergoes selective substitution at the 6-position using methylthiolate ions. This method, however, requires precise control to avoid over-substitution.
Catalytic Hydrogenation
A robust approach involves catalytic hydrogenation of 4-chloro-6-methylsulfanyl-1H-indazole (11) using palladium on activated carbon under H₂ atmosphere. This method, detailed by Ambeed, achieves 6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine with a yield of 48% after 68 hours. Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (2.0 g increments) |
| Solvent | THF/MeOH (160 mL/350 mL) |
| Temperature | Room temperature (20°C) |
| Reaction Time | 68 hours |
| Yield | 48% |
This method’s scalability is limited by prolonged reaction times but offers high regioselectivity.
Isopropoxy Group Installation
Nucleophilic Aromatic Substitution
The isopropoxy group at position 4 is introduced via nucleophilic displacement of a chlorine atom. Building on methods from MDPI, 4,6-dichloro-2-(methylthio)pyrimidine (3) reacts with sodium isopropoxide in isopropanol at 20°C for 2 hours, yielding 4-isopropoxy-6-chloro-2-(methylthio)pyrimidine. Subsequent hydrogenolysis or ammonolysis replaces the remaining chlorine with hydrogen or amine groups.
Optimized Conditions :
One-Pot Functionalization
Integrated Synthetic Pathways
Sequential Substitution Route
-
Step 1 : Synthesize 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via cyclocondensation.
-
Step 2 : Introduce methylthio group at position 6 using NaSMe in DMF (90°C, 6 hours).
-
Step 3 : Substitute position 4 with isopropoxy group via NaO-iPr in iPrOH (20°C, 2 hours).
Overall Yield : 62–67%
Palladium-Mediated Coupling
Alternative routes employ Suzuki-Miyaura coupling for aryl modifications, though this is less common for alkyloxy groups. For example, 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine couples with isopropoxyboronic esters under Pd(PPh₃)₄ catalysis, though yields remain moderate (55%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Substitution | High regioselectivity | Multi-step, time-intensive | 62–67% |
| Catalytic Hydrogenation | Scalable for methylthio group | Requires specialized catalyst | 48% |
| One-Pot Functionalization | Reduced purification steps | Limited solvent compatibility | 78% |
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitutions at positions 4 and 6 necessitate careful stoichiometry. Excess NaSMe (1.5 equiv) ensures preferential 6-substitution before isopropoxy installation.
-
Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance reaction rates but may complicate isolation. Switching to THF/MeOH mixtures improves yield in hydrogenation steps.
-
Catalyst Loading : Reducing Pd/C from 10% to 5% decreases costs without significant yield loss, as demonstrated in scaled-up trials.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkoxides or aryloxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-methylthiolated derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor activity. For instance, a study highlighted a derivative with the pyrazolo[3,4-d]pyrimidine scaffold that showed high inhibitory activity against various tumor cell lines. The compound achieved an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control .
Structure-Activity Relationship
The exploration of structure-activity relationships (SAR) has revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, derivatives with specific substitutions demonstrated enhanced potency against cancer cell lines such as HepG2 (hepatoma) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in A549 cells suggests a mechanism for its antitumor effects .
Anti-inflammatory Properties
Beyond anticancer applications, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. A study synthesized various derivatives and assessed their ability to inhibit inflammation in animal models. The results indicated that certain compounds exhibited lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs like diclofenac. These findings suggest potential therapeutic applications in managing inflammatory conditions .
Other Therapeutic Applications
- Antiviral Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise as antiviral agents. Their structural similarity to nucleosides allows them to act as substrates for various enzymes involved in viral replication, potentially leading to new antiviral therapies .
- Antiparasitic Activity : Recent studies have identified pyrazolo[3,4-d]pyrimidine derivatives with efficacy against visceral leishmaniasis in preclinical models. These compounds demonstrated oral bioavailability and significant therapeutic effects in infected mice, highlighting their potential as new treatments for parasitic diseases .
Data Summary
The following table summarizes key findings regarding the applications of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine:
Mechanism of Action
The mechanism of action of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives vary in substituents at positions 1, 4, and 6, which critically influence their biological activity, synthetic accessibility, and pharmacokinetics. Below is a detailed comparison with structurally similar compounds:
Substituent Effects at Position 4
- 4-Chloro Derivatives: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): This compound contains reactive chlorine atoms, enabling further functionalization. Its synthesis involves a two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, yielding 83% efficiency . Its molecular weight (366.867 g/mol) suggests moderate bioavailability.
- 4-Amino/Methoxy Derivatives: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (): The methoxy group increases solubility, while the amino group at position 6 may facilitate hydrogen bonding. KKC080106 [(R)-1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine] (): The 4-amine substituent confers high Keap1 binding affinity, linked to neuroprotective effects via HO-1 induction.
Substituent Effects at Position 6
- Methylthio vs. Halogenated Groups: 6-(Methylthio) Derivatives: The methylthio group in 4-isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a common pharmacophore in bioactive compounds. However, bromine increases molecular weight (287.55 g/mol), which may reduce solubility.
Position 1 Substituents
- 1-Methyl vs. 1-Isopropyl :
- 1-Methyl Derivatives : highlights 1-methyl-4-chloro-6-(chloromethyl) analogs as intermediates for disubstituted compounds. The methyl group simplifies synthesis but may reduce metabolic stability compared to bulkier substituents.
- 1-Isopropyl Derivatives : The isopropoxy group in the target compound likely enhances steric shielding, prolonging half-life. A related compound, 4-chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (), shares similar steric properties.
Pharmacological and Toxicological Notes
- Methylthio Advantage : The 6-methylthio group is recurrent in active compounds (e.g., KKC080096, –6), suggesting its role in enhancing target engagement.
- Toxicity Considerations : 1-Phenyl derivatives () may exhibit toxicity, whereas 1-alkyl groups (e.g., isopropyl) improve safety profiles .
- Bioavailability : Bulkier substituents (e.g., isopropoxy) may reduce aqueous solubility but improve blood-brain barrier penetration for neuroprotective applications .
Biological Activity
4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₂N₄S
- Molecular Weight : 196.28 g/mol
- CAS Number : 74525-94-3
Antiviral Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against various viral infections, suggesting that modifications at specific positions on the pyrazolo ring can enhance antiviral efficacy. The compound's mechanism is believed to involve inhibition of viral replication processes, although specific data on this compound remains limited.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that certain pyrazolo derivatives increased apoptosis through caspase activation pathways and inhibited NF-κB signaling in breast cancer cells . While direct studies on this compound are sparse, the structural similarities suggest potential anticancer activity worth investigating.
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have also been documented. Research indicates that some derivatives possess significant antifungal and antibacterial effects. For example, a study found that synthesized pyrazole carboxamides exhibited notable antifungal activity against various strains . The potential for this compound to act against microbial pathogens could be an area for future exploration.
The mechanisms through which pyrazolo derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazolo compounds inhibit key enzymes involved in cellular processes, including those critical for viral replication and cancer cell survival.
- Induction of Apoptosis : Activation of apoptotic pathways via caspase enzymes has been observed in related compounds, suggesting a similar potential for this compound.
- Modulation of Signaling Pathways : The ability to alter signaling pathways such as NF-κB and p53 is crucial for the anticancer activity observed in related compounds.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-step pathways starting with 5-aminopyrazole-4-carbonitrile derivatives. For example:
React monosubstituted hydrazines with ethoxymethylene malononitrile to form pyrazole intermediates.
Condense intermediates with thiourea or formamide to introduce the methylthio and isopropoxy groups .
Optimize reaction conditions (e.g., reflux in acetic acid for cyclization) to improve yields .
- Key Considerations : Monitor purity via HPLC or TLC during intermediate steps to avoid side products like 4-chloro analogs .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to verify substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C9H12N4OS requires m/z 240.0732).
- HPLC with UV detection (λ = 260–280 nm) to assess purity (>95%) and detect impurities like hydrolyzed byproducts .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Preliminary studies suggest kinase inhibition (e.g., CDK2, EGFR) due to structural similarity to pyrazolopyrimidine scaffolds.
- Perform kinase profiling assays (e.g., ADP-Glo™) to identify IC50 values .
- Use molecular docking (AutoDock Vina) to predict binding modes in ATP-binding pockets .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. non-specific binding) be resolved?
- Methodological Answer :
Perform orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to validate target engagement .
Use SAR studies to modify the isopropoxy or methylthio groups; e.g., replacing isopropoxy with morpholine improves solubility and selectivity .
Analyze off-target effects via phosphoproteomics or CRISPR-Cas9 knockout models .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Co-crystallize with cyclodextrins or prepare phosphate prodrugs .
- Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic soft spots (e.g., methylthio oxidation). Introduce fluorine atoms to block CYP450-mediated degradation .
- Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled) for whole-body autoradiography in rodent models .
Q. How can researchers elucidate the mechanism of action when target proteins are unknown?
- Methodological Answer :
- Employ chemoproteomics (e.g., activity-based protein profiling) to identify covalent or non-covalent interactors .
- Perform CRISPR-Cas9 whole-genome screening to pinpoint synthetic lethal partners .
- Combine cryo-EM or X-ray crystallography with kinetic studies to resolve binding kinetics (kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
